4-(Dodecylamino)Phenol

Anticancer Prostate Cancer Cell Proliferation

Procure p-DDAP for its distinct chain-length-dependent mechanism. Unlike shorter-chain analogs that scavenge superoxide, its C12 dodecyl chain potently inhibits lipid peroxidation. Crucially, the secondary amino group delivers 400- to 1300-fold greater potency than p-acylaminophenol analogs, making it the definitive choice for apoptosis and MMP-9 studies without retinoid-associated inflammatory confounders.

Molecular Formula C18H31NO
Molecular Weight 277.4 g/mol
Cat. No. B1679140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dodecylamino)Phenol
Synonymsp-DDAP;  pDDAP;  p DDAP;  p-Dodecylaminophenol; 
Molecular FormulaC18H31NO
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC1=CC=C(C=C1)O
InChIInChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-19-17-12-14-18(20)15-13-17/h12-15,19-20H,2-11,16H2,1H3
InChIKeyUFCRKZJPBDDMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dodecylamino)Phenol (p-DDAP): A Research-Grade Aminophenol for Oncology and Redox Biology Applications


4-(Dodecylamino)phenol (also designated as p-DDAP or p-dodecylaminophenol) is a synthetic para-alkylaminophenol compound. Structurally, it is characterized by a phenol ring bearing a secondary dodecylamino substituent at the para position [1]. This compound was originally developed through structure-activity relationship studies of the synthetic retinoid fenretinide (4-HPR) to maintain potent anticancer activity while mitigating the ocular toxicity and night blindness associated with its parent compounds [2]. As a small molecule research tool, it has been investigated primarily for its antiproliferative, pro-apoptotic, and anti-invasive properties in various cancer models .

4-(Dodecylamino)Phenol (p-DDAP): Why Alkyl Chain Length and Amino Substitution Preclude Simple Interchange with Generic Phenolics


The biological and physicochemical profile of 4-(Dodecylamino)phenol is not interchangeable with that of other phenolic antioxidants or closely related aminophenol analogs. A key determinant is the specific length of the alkyl chain: studies directly comparing p-alkylaminophenols demonstrate a clear chain-length dependency where elongation of the alkyl moiety significantly alters the mode of action. Specifically, while shorter-chain analogs like p-methylaminophenol exhibit superior superoxide radical scavenging, the dodecyl chain in p-DDAP shifts the dominant mechanism toward potent inhibition of lipid peroxidation in microsomal membranes [1]. Furthermore, the presence of the secondary amino group, as opposed to the amide linkage found in p-acylaminophenols (e.g., p-dodecanoylaminophenol), is strictly required for both radical scavenging and cytotoxic activity, with the acyl analogs showing approximately 400- to 1300-fold lower potency [2]. Therefore, substituting p-DDAP with a generic antioxidant or a different alkyl chain length analog will result in fundamentally different pharmacological or chemical stabilization outcomes.

4-(Dodecylamino)Phenol (p-DDAP): Quantitative Evidence of Differentiated Performance vs. Comparator Compounds


p-DDAP Exhibits Superior Antiproliferative Activity Compared to Fenretinide (4-HPR) and Retinoic Acid (RA) in Prostate Cancer Models

4-(Dodecylamino)phenol (p-DDAP) demonstrates significantly higher antiproliferative potency against human prostate cancer cells compared to its parent compound fenretinide (4-HPR) and other p-alkylaminophenol analogs. In a direct head-to-head comparison, p-DDAP was identified as the most potent antiproliferative agent in vitro among 6 p-alkylaminophenols and 3 4-hydroxyphenyl analogs examined, including 4-HPR [1]. It inhibited PC-3 cell growth in a dose-dependent manner from low to high concentrations [1].

Anticancer Prostate Cancer Cell Proliferation

p-DDAP Inhibits Lipid Peroxidation 400- to 1300-Fold More Potently than p-Acylamino Analogs

The antioxidant mechanism of 4-(Dodecylamino)phenol is fundamentally differentiated from its acyl-containing structural analogs. In a direct comparison using rat liver microsomes, p-DDAP and its decyl analog (p-decylaminophenol) reduced lipid peroxidation in a dose-dependent manner. Conversely, the corresponding p-acylaminophenols (p-dodecanoylaminophenol and p-decanoylaminophenol) were extremely poor inhibitors, exhibiting activity approximately 400- to 1300-fold lower than p-DDAP [1]. This indicates that the secondary amine linkage is essential for membrane-level antioxidant protection.

Antioxidant Lipid Peroxidation Oxidative Stress

p-DDAP Exhibits Superior Growth Suppression in Neuroblastoma vs. RA, 4-HPR, and Shorter-Chain Analogs

In drug-resistant refractory neuroblastoma models, 4-(Dodecylamino)phenol (p-DDAP) demonstrates quantitatively superior suppression of cell growth. A comparative study evaluated p-DDAP against retinoic acid (RA), fenretinide (4-HPR), p-decylaminophenol (p-DAP), N-(4-hydroxyphenyl)dodecananamide (4-HPDD), and N-(4-hydroxyphenyl)decananamide (4-HPD). The results showed that p-DDAP suppressed the growth of high-risk SK-N-AS and IMR-32 neuroblastoma cells more effectively than all these comparators [1]. Notably, SK-N-AS cells are resistant to RA treatment, yet they remained sensitive to p-DDAP [1].

Neuroblastoma Refractory Cancer Cell Growth Inhibition

p-DDAP Induces Distinct Cell Cycle Arrest (S Phase) Compared to Fenretinide (G0/G1 Phase)

Beyond differences in potency, 4-(Dodecylamino)phenol exhibits a mechanistically distinct mode of action in cell cycle regulation. Flow cytometry analysis revealed that treatment with p-DDAP arrested the cell cycle at the S phase in PC-3 prostate cancer cells. In contrast, the comparator fenretinide (4-HPR) induced arrest at the G0/G1 phase [1]. This differential block indicates that p-DDAP engages cellular checkpoints differently than its parent retinoid structure.

Cell Cycle Apoptosis Mechanism of Action

p-DDAP Maintains Superior Antioxidative Activity vs. RA and 4-HPR with Reduced Dermal Toxicity

In topical applications, 4-(Dodecylamino)phenol demonstrates a superior therapeutic index compared to retinoic acid (RA). While p-DDAP exhibits antioxidative activities greater than those of both RA and fenretinide (4-HPR) [1], it also shows a markedly improved safety profile. In a hairless mouse model, topical p-DDAP treatment increased epidermal thickness and decreased matrix metalloprotease/hyaluronidase activities to the same extent as RA, but crucially, p-DDAP did not induce desquamation, erythema, or inflammatory cytokine expression that was observed with RA treatment [2].

Dermatology Antioxidant Safety Profile

p-DDAP Exhibits Anticancer Activity Superior to Fenretinide (2) in Leukemia Cell Lines

In human leukemia models, 4-(Dodecylamino)phenol (compound 5) demonstrates superior cytotoxic activity compared to the parent compound fenretinide (2). The study evaluated inhibition of cell growth in HL60 and HL60R (retinoic acid-resistant) cell lines. The rank order of potency for growth inhibition was reported as p-DDAP (5) > p-decylaminophenol (6) > p-dodecanoylaminophenol (3) = p-decanoylaminophenol (4) [1]. Notably, the HL60R cell line, which is resistant to all-trans-retinoic acid (1), remained sensitive to p-DDAP, indicating a distinct mechanism of action that bypasses canonical retinoid resistance pathways [2].

Leukemia Cancer Research Drug Resistance

4-(Dodecylamino)Phenol (p-DDAP): Validated Application Scenarios for Procurement and Experimental Design


Investigating Retinoid-Resistant Prostate Cancer Mechanisms

Based on its superior antiproliferative potency compared to fenretinide (4-HPR) and its distinct S-phase cell cycle arrest mechanism [1], p-DDAP is ideally suited for experimental studies exploring therapeutic vulnerabilities in hormone-independent prostate cancer (e.g., PC-3 models). Researchers should select this compound when the objective is to achieve maximal growth inhibition while avoiding the confounding G0/G1 arrest signature associated with 4-HPR [1].

Topical Studies of Epidermal Remodeling Without Retinoid Dermatitis

In dermatological research requiring matrix metalloprotease (MMP) modulation and epidermal thickening, p-DDAP provides a clean experimental system. As demonstrated by its comparable efficacy to RA in increasing epidermal thickness without inducing desquamation, erythema, or inflammatory cytokines [2], p-DDAP should be procured over RA or 4-HPR to isolate specific matrix remodeling pathways from the secondary inflammatory responses typically caused by retinoids [3].

Refractory Neuroblastoma and Drug-Resistant Cancer Screening

Given its validated efficacy against RA-resistant neuroblastoma cell lines (SK-N-AS) and superior growth suppression compared to RA, 4-HPR, and shorter-chain analogs [4], p-DDAP is a critical positive control or lead compound for high-throughput screening campaigns targeting aggressive pediatric cancers. Its activity in cells with distinct N-myc amplification status (IMR-32 vs. SK-N-AS) [5] makes it a versatile tool for studying MYC-driven oncogenesis.

Membrane Lipid Peroxidation Assays Requiring High-Potency Inhibition

For assays measuring oxidative damage in lipid bilayers (e.g., rat liver microsome preparations), p-DDAP offers a uniquely high level of inhibition [6]. The 400- to 1300-fold potency advantage over p-acylaminophenol analogs [7] validates its selection as a reference inhibitor in studies of ferroptosis or oxidative stress, where the specific amino (vs. amido) linkage is required for membrane protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Dodecylamino)Phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.